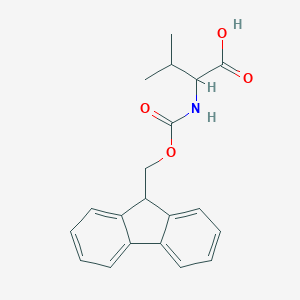

FMOC-L-valine

Descripción

Significance of Fmoc-L-Valine as a Protected Amino Acid Derivative in Synthetic Chemistry

In the realm of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), this compound serves as a fundamental building block. chemimpex.comguidechem.com The fluorenylmethoxycarbonyl (Fmoc) group attached to the nitrogen atom of L-valine effectively masks its nucleophilicity, preventing it from reacting out of turn during the peptide chain elongation process. genscript.compeptide.com This strategic protection is paramount for achieving high yields and purity of the final peptide product. chemimpex.com

The utility of this compound extends to the synthesis of complex peptides and proteins, where precise control over the amino acid sequence is crucial for their biological function. guidechem.com Researchers utilize this compound in the development of peptide-based therapeutics, aiming to enhance the stability and bioavailability of drug candidates. chemimpex.com Furthermore, it plays a role in biotechnology for the production of recombinant proteins and in analytical chemistry for the separation and analysis of amino acids and peptides. chemimpex.com

The Fmoc protecting group is favored in many applications due to its base-lability, meaning it can be removed under mild basic conditions. wikipedia.org This is in contrast to other protecting groups that require harsh acidic conditions for removal, which can potentially damage the growing peptide chain. nih.gov The removal of the Fmoc group is typically achieved using a solution of a secondary amine, such as piperidine (B6355638), in an organic solvent like dimethylformamide (DMF). genscript.comnih.gov This deprotection step regenerates the free amino group, ready for the coupling of the next Fmoc-protected amino acid in the sequence. genscript.com

Key Properties of this compound:

| Property | Value |

| CAS Number | 68858-20-8 |

| Molecular Formula | C20H21NO4 |

| Molecular Weight | 339.4 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 144 - 154 °C |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol (B129727) and acetonitrile. |

| Data sourced from multiple chemical suppliers and databases. chemimpex.comguidechem.comchemicalbook.comnih.gov |

Historical Context of Fmoc Protecting Group Development and its Impact

The development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in 1970 by Louis A. Carpino and Grace Y. Han marked a significant advancement in peptide synthesis. acs.orgpeptide.com At the time, the field was in need of a protecting group that could be cleaved under basic conditions, offering an alternative to the acid-labile groups predominantly in use. acs.org The introduction of the Fmoc group provided a milder and orthogonal protection strategy, which was particularly beneficial for solid-phase peptide synthesis (SPPS), a technique developed by R. B. Merrifield in the 1960s. peptide.comresearchgate.net

The initial reagent for introducing the Fmoc group was 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). acs.org The Fmoc group's stability towards acids and its facile removal with mild bases like piperidine or morpholine (B109124) made it highly attractive for SPPS. acs.orgtotal-synthesis.com This orthogonality allowed for the selective deprotection of the N-terminal amino group without affecting acid-labile side-chain protecting groups or the linkage of the peptide to the solid support. nih.gov

The adoption of the Fmoc/tBu (tert-butyl) strategy, where the N-terminus is protected by Fmoc and side chains are protected by acid-labile t-butyl groups, became widespread. chempep.com This approach, often utilizing Wang resin, offered a robust and versatile method for synthesizing a wide range of peptides. peptide.com The ease of automation of Fmoc-based SPPS, partly due to the ability to monitor the deprotection step by detecting the UV absorbance of the released fluorenyl byproduct, further solidified its importance in both academic research and industrial production. nih.gov The impact of the Fmoc protecting group on peptide chemistry has been profound, enabling the synthesis of longer and more complex peptides with higher purity and yield. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNIYGNGCNXHTR-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317560 | |

| Record name | FMOC-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-valine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68858-20-8 | |

| Record name | FMOC-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68858-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FMOC-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications in Peptide and Protein Chemistry

Solution-Phase Peptide Synthesis Approaches Involving Fmoc-L-Valine

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis, LPPS) remains a valuable method, particularly for the large-scale production of shorter peptides. bachem.compeptide.com In this approach, reactions are carried out in a homogenous solution, and intermediates are purified after each step. ekb.eg

This compound is used in solution-phase synthesis, where its Fmoc group protects the N-terminus during the coupling of its carboxylic acid group to the free amine of another amino acid or peptide fragment. bachem.com Common coupling reagents, such as carbodiimides combined with additives, facilitate the amide bond formation. The orthogonality of the Fmoc group is also leveraged in solution-phase strategies, often in combination with Z (benzyloxycarbonyl) or Boc protecting groups for side chains or for fragment condensation strategies. bachem.com

Applications in Proteomics and Protein Research

In proteomics, particularly in quantitative mass spectrometry, synthetic peptides are crucial as internal standards for the absolute quantification of proteins. isotope.comisotope.comnih.gov this compound is used to synthesize these standard peptides, which often incorporate stable isotope-labeled amino acids. isotope.comisotope.com These isotopically labeled peptides, containing residues like ¹³C- or ¹⁵N-labeled valine, are chemically identical to their endogenous counterparts but have a different mass. isotope.com By adding a known amount of the heavy-isotope-labeled synthetic peptide to a biological sample, the quantity of the corresponding native peptide (and thus the protein) can be accurately measured. nih.gov

This compound is primarily a tool for chemical peptide synthesis. chemimpex.com However, the broader field of protein engineering sometimes involves the site-specific incorporation of unnatural amino acids (UAAs) into proteins produced in living cells or in cell-free expression systems. plos.orgrsc.orgnih.gov This is achieved by engineering an "orthogonal pair" consisting of a unique tRNA and its corresponding aminoacyl-tRNA synthetase that recognizes the UAA and incorporates it in response to a specific codon, such as a stop codon. plos.orgnih.gov While this compound itself is not directly used in these ribosomal processes, derivatives of valine or other amino acids synthesized using principles from peptide chemistry can be used to create novel protein structures and functions. nih.govcore.ac.uk

Development of Custom Peptide Libraries for Biological Screening

This compound is a fundamental building block in the solid-phase peptide synthesis (SPPS) of custom peptide libraries, which are instrumental in biological screening and drug discovery. chemimpex.comnih.gov The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for a milder and more versatile synthesis process compared to other methods, making it compatible with a wide array of modified amino acids. nih.gov This compatibility is crucial for creating diverse libraries for screening potential drug candidates. chemimpex.com

Peptide libraries are collections of a large number of different peptides that can be systematically screened for binding to a biological target, such as a protein receptor or enzyme. This compound, attached to a solid support like a resin, serves as a starting point or an internal component in the automated synthesis of these peptides. chemimpex.com For instance, this compound Rink amide AM resin is a commonly used solid support that facilitates the efficient creation of peptide libraries for medicinal chemistry research. chemimpex.com

The process often involves high-throughput screening assays where these libraries are used to identify immunogenic sites in proteins or to map epitopes. thermofisher.com Synthetic peptide libraries, such as the PEPotec™ Immuno Peptide Libraries, are fully customizable and are employed in these screening applications. thermofisher.com The design of targeted assays in proteomics frequently begins with the screening of a crude peptide library to select for optimal peptide sequences before synthesizing highly pure, often isotopically labeled, versions for quantitative analysis. thermofisher.com

A notable application is the creation of one-bead-one-compound (OBOC) libraries. In one study, a large library of natural product-like cyclic peptides was synthesized using various amino acids, including L-valine, which was chosen for its frequent occurrence in naturally occurring cyclic peptides. nih.gov This library was then screened against the human prolactin receptor to identify potent small-molecule ligands. nih.gov

Table 1: Features of Custom Peptide Library Synthesis

| Feature | Description | Relevance of this compound | Source(s) |

|---|---|---|---|

| Synthesis Technology | Fmoc solid-phase peptide synthesis (SPPS) is the predominant method. nih.govthermofisher.comthermofisher.com | This compound is a standard, high-purity building block used in Fmoc SPPS. nih.gov | nih.govthermofisher.comthermofisher.com |

| Application | High-throughput screening for drug discovery, epitope mapping, and identifying immunogenic sites. chemimpex.comthermofisher.com | Incorporated into peptide sequences within the library to be screened. chemimpex.com | chemimpex.comthermofisher.com |

| Library Types | Linear or cyclic peptides, including one-bead-one-compound (OBOC) libraries. thermofisher.comnih.gov | L-valine is a common residue in both linear and cyclic peptide libraries. nih.gov | thermofisher.comnih.gov |

| Support Resins | Resins like Rink amide AM are used to anchor the first amino acid (e.g., this compound). chemimpex.com | this compound Rink amide AM resin is a commercial product for this purpose. chemimpex.com | chemimpex.com |

Structural Biology and Protein Engineering Applications of Valine

The unique structural characteristics of the valine residue are pivotal in structural biology and protein engineering. Valine is a non-polar, hydrophobic amino acid with a branched alkyl side chain. numberanalytics.com This hydrophobicity is a primary driver of its role in protein architecture.

In structural biology, valine's side chain contributes significantly to the stability of protein structures. numberanalytics.com It participates in hydrophobic interactions within the protein's core, helping to shield it from the aqueous environment, which is a critical aspect of protein folding. The branched structure of valine can also influence the flexibility and dynamics of a protein, which in turn affects its ability to bind to ligands or undergo conformational changes necessary for its function. numberanalytics.com The presence of valine in specific regions is often key for the recognition and binding of other hydrophobic molecules.

In the field of protein engineering, valine is intentionally incorporated into synthetic or recombinant proteins to enhance their stability or modulate their function. Its hydrophobic nature can be leveraged to strengthen the folding of engineered proteins, making it a valuable component in the design of industrial enzymes and biopharmaceuticals.

Furthermore, site-directed mutagenesis studies, where another amino acid is substituted with valine, demonstrate its structural importance. For example, the A176V mutation, where an alanine (B10760859) residue is replaced by valine, can have significant consequences on the protein's structure, stability, and activity. ontosight.ai Research on myofibrillar proteins has shown that the addition of DL-valine can promote the unfolding of the protein's tertiary structure, leading to the exposure of hydrophobic groups. nih.gov This rearrangement facilitates the formation of stable, aggregated complexes, which can improve the textural and water-retention properties of protein gels. nih.gov

Table 2: Impact of Valine on Protein Structure and Engineering

| Area of Impact | Specific Role of Valine | Research Finding | Source(s) |

|---|---|---|---|

| Protein Folding & Stability | Contributes to the hydrophobic core, stabilizing the protein structure. | Valine's hydrophobic nature enhances the folding and stability of proteins. | |

| Protein Function | Influences protein flexibility, dynamics, and ligand binding. numberanalytics.com | The branched-chain structure affects a protein's ability to bind ligands or change conformation. numberanalytics.com | numberanalytics.com |

| Protein Engineering | Used to optimize the function and stability of synthetic or recombinant proteins. | Valine is incorporated into biopharmaceuticals and industrial enzymes to improve their properties. |

| Structural Modification | Can alter protein structure and interactions when introduced via mutation or addition. ontosight.ainih.gov | Adding DL-valine to myofibrillar protein promotes unfolding and aggregation, improving gel strength and water retention. nih.gov | ontosight.ainih.gov |

Table 3: Mentioned Compounds | Compound Name | | | :--- | | this compound | | this compound Rink amide AM resin | | Alanine | | DL-valine | | Valine |

Fmoc Protecting Group Chemistry and Mechanistic Insights

Mechanism of Fmoc Group Introduction

The introduction of the Fmoc group to the alpha-amino group of L-valine is a crucial first step in preparing the amino acid for peptide synthesis. This process typically involves the reaction of L-valine with a reactive Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgtotal-synthesis.com The reaction is a nucleophilic substitution where the amino group of L-valine attacks the electrophilic carbonyl carbon of the Fmoc reagent. total-synthesis.com

When Fmoc-Cl is used, the reaction is often carried out under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) to neutralize the hydrochloric acid byproduct. total-synthesis.com Alternatively, anhydrous conditions with a base like pyridine (B92270) can be employed. total-synthesis.com The use of Fmoc-OSu is now more common due to its increased stability and the reduced likelihood of forming unwanted oligopeptides during the preparation of the Fmoc-amino acid. total-synthesis.com

The general mechanism for the introduction of the Fmoc group using Fmoc-Cl is as follows:

The lone pair of electrons on the nitrogen atom of the L-valine amino group acts as a nucleophile, attacking the carbonyl carbon of Fmoc-Cl.

This leads to the formation of a tetrahedral intermediate.

The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable Fmoc-L-valine carbamate. total-synthesis.com

The liberated hydrochloric acid is neutralized by the base present in the reaction mixture.

| Reagent | Abbreviation | Typical Reaction Conditions | Byproduct |

|---|---|---|---|

| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Aqueous sodium bicarbonate or pyridine in an organic solvent | Hydrochloric acid (HCl) |

| 9-Fluorenylmethylsuccinimidyl carbonate | Fmoc-OSu | Aqueous sodium bicarbonate or an organic base in an organic solvent | N-Hydroxysuccinimide (NHS) |

Mechanism of Fmoc Deprotection

The removal of the Fmoc group, or deprotection, is a critical step in the iterative cycle of solid-phase peptide synthesis, allowing for the elongation of the peptide chain. genscript.com The Fmoc group is renowned for its susceptibility to cleavage by weak bases, a property that underpins its utility in orthogonal peptide synthesis strategies. wikipedia.orgspringernature.com

The deprotection mechanism proceeds via a β-elimination reaction. springernature.comnih.govresearchgate.net The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring system by a base. springernature.comnih.gov This deprotonation is facilitated by the electron-withdrawing nature of the fluorene ring, which stabilizes the resulting carbanion. total-synthesis.comspringernature.com The unstable intermediate then undergoes elimination, cleaving the C-O bond and releasing the free amine of the amino acid, carbon dioxide, and a highly reactive byproduct, dibenzofulvene (DBF). springernature.comnih.govaltabioscience.com

The base-labile nature of the Fmoc group makes it readily removable under mild basic conditions. wikipedia.org While various bases can effect this cleavage, secondary amines are particularly effective and widely used. springernature.comresearchgate.netnih.gov Piperidine (B6355638), typically in a 20-50% solution in a polar aprotic solvent like N,N-dimethylformamide (DMF), is the most common reagent for Fmoc deprotection in SPPS. genscript.comiris-biotech.de Other cyclic secondary amines such as piperazine (B1678402) and morpholine (B109124) are also employed. nih.govresearchgate.net Primary amines can also remove the Fmoc group rapidly, whereas tertiary amines are generally slower. springernature.comresearchgate.net

The efficiency of these secondary amines is attributed to their nucleophilicity, which allows them to effectively trap the dibenzofulvene byproduct. nih.gov The choice of base can also influence the occurrence of side reactions. For instance, the use of piperazine has been shown to minimize base-induced side reactions like aspartimide formation. nih.gov

The dibenzofulvene (DBF) molecule generated during Fmoc deprotection is a reactive electrophile that can undergo Michael addition with nucleophiles, including the newly liberated N-terminal amine of the peptide chain. springernature.comchempep.com This can lead to the formation of a stable, undesired adduct, effectively capping the peptide and preventing further chain elongation.

To prevent this side reaction, a scavenger is necessary to trap the DBF. springernature.comaltabioscience.com The secondary amine bases used for deprotection, such as piperidine, also serve as efficient scavengers. wikipedia.orgspringernature.com They react with DBF to form a stable adduct, thereby preventing its reaction with the peptide. springernature.comnih.gov The formation of this adduct also helps to drive the deprotection reaction to completion. nih.gov The progress of Fmoc deprotection can be monitored spectrophotometrically by detecting the formation of the DBF-amine adduct, which has a characteristic UV absorbance. wikipedia.org

While piperidine is the standard reagent for Fmoc removal, alternative conditions have been developed to address specific challenges in peptide synthesis, such as the synthesis of sensitive or difficult sequences. nih.goviris-biotech.de One common alternative is the use of the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.goviris-biotech.de DBU is a stronger base than piperidine and can be used in lower concentrations, often in combination with a nucleophilic scavenger like piperazine. nih.govacsgcipr.org

Other alternatives include 4-methylpiperidine (B120128), which has been shown to be as efficient as piperidine for Fmoc removal. iris-biotech.deacsgcipr.org Dipropylamine has also been reported as an effective deprotection reagent that can reduce aspartimide formation. nih.gov For solution-phase synthesis, reagents that form water-soluble DBF adducts, such as tris(2-aminoethyl)amine, are advantageous as they facilitate purification. researchgate.net In some cases, fluoride (B91410) ions, for example from tetrabutylammonium (B224687) fluoride (TBAF), can also be used for Fmoc cleavage. researchgate.net

| Reagent(s) | Typical Concentration and Solvent | Key Features |

|---|---|---|

| Piperidine | 20-50% in DMF | Standard and efficient, acts as its own scavenger. genscript.comiris-biotech.de |

| Piperazine | 10% w/v in 9:1 DMF/ethanol | Can minimize certain side reactions. nih.gov |

| Morpholine | 50% in DMF | Can reduce racemization for certain amino acids. researchgate.net |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Low concentration in DMF, often with a scavenger | Strong, non-nucleophilic base for difficult sequences. nih.goviris-biotech.de |

| 4-Methylpiperidine | Comparable to piperidine | An efficient alternative to piperidine. iris-biotech.deacsgcipr.org |

Control of Stereochemical Integrity and Racemization Mechanisms

Maintaining the stereochemical integrity of the chiral centers in amino acids is paramount during peptide synthesis. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can lead to the formation of diastereomeric peptides that are difficult to separate and may have altered biological activity. While urethane-based protecting groups like Fmoc generally suppress racemization, it can still occur under certain conditions, particularly during the activation step of the coupling reaction. nih.govbachem.com

There are two primary pathways through which racemization can occur during peptide synthesis: direct enolization and the formation of a 5(4H)-oxazolone intermediate. bachem.com

Direct Enolization: This mechanism involves the direct abstraction of the α-proton of the activated amino acid by a base. bachem.commdpi.com This forms a planar enolate intermediate, which can be protonated from either face, leading to a mixture of L- and D-isomers. bachem.com This pathway is more likely for amino acid residues with a highly acidic α-proton. mdpi.com

Oxazolone (B7731731) Formation: This is considered the predominant pathway for racemization in peptide synthesis. bachem.commdpi.com The activated carboxyl group of the N-protected amino acid can be attacked intramolecularly by the oxygen of the urethane (B1682113) carbonyl group, forming a cyclic 5(4H)-oxazolone intermediate. bachem.com The α-proton of the oxazolone is highly acidic and can be readily abstracted by a base, leading to a planar, achiral aromatic oxazole (B20620). bachem.com Subsequent nucleophilic attack by the incoming amino group on the oxazole can occur from either side, resulting in racemization. bachem.com The formation of the oxazolone is more facile with strong activating agents and in the presence of base. mdpi.com

The structure of the amino acid side chain also influences the propensity for racemization. For this compound, the bulky isopropyl side chain can provide some steric hindrance, which may reduce the rate of racemization compared to amino acids with smaller side chains. However, careful control of coupling conditions, including the choice of coupling reagents and the amount of base used, is still essential to minimize the risk of epimerization. chempep.com

Methodologies for Racemization Suppression

Racemization, the conversion of an L-amino acid to a mixture of L- and D-enantiomers, is a critical side reaction in peptide synthesis that can compromise the biological activity of the final peptide. The α-proton of an activated amino acid is susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate which can be protonated from either face to yield a mixture of enantiomers. The extent of racemization is influenced by several factors, including the nature of the amino acid, the coupling method, the base employed, and the reaction temperature.

Several strategies have been developed to suppress racemization during the coupling of this compound and other amino acids. One of the most effective approaches is the addition of certain additives to the coupling reaction. These additives can react with the activated amino acid to form an active ester that is less prone to racemization than other activated species. Commonly used additives include 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). peptide.com The use of these additives has been shown to significantly reduce the level of epimerization. chempep.com

The choice of coupling reagent also plays a pivotal role in controlling racemization. Reagents are broadly categorized into carbodiimides (e.g., DIC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU, HCTU). While highly reactive coupling reagents can accelerate the desired peptide bond formation, they can also increase the risk of racemization. For instance, uronium/aminium reagents in the presence of a tertiary base can lead to significant racemization, particularly for sensitive amino acids like histidine and cysteine. nih.gov However, the use of additives can mitigate this effect.

Furthermore, the selection of the base used for neutralization and coupling is crucial. Sterically hindered bases, such as N,N-diisopropylethylamine (DIPEA), are commonly used to minimize side reactions. However, even with hindered bases, racemization can occur. Alternative, less nucleophilic bases can sometimes offer better chiral purity.

Recent advancements have introduced novel protecting groups designed to reduce racemization. For example, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, which is attached to the α-amino group via an S-N bond, has been shown to greatly suppress α-carbon racemization compared to Fmoc-protected amino acids. nih.gov

The following table summarizes the effect of different coupling conditions on the racemization of amino acids during peptide synthesis. While specific data for this compound is not always available, the trends observed for other amino acids are generally applicable.

| Amino Acid | Coupling Reagent | Base | Additive | % D-Isomer (Racemization) |

|---|---|---|---|---|

| Fmoc-Phg-OH | HATU | DIPEA | - | >2% |

| Fmoc-Phg-OH | COMU | TMP | - | <2% |

| Fmoc-Phg-OH | DEPBT | - | - | <2% |

| Fmoc-His(Trt)-OH | DIC | - | Oxyma | 1.8% |

| Fmoc-Cys(Trt)-OH | Multiple | DIPEA | - | Variable |

| Fmoc-Ser(tBu)-OH | HATU | NMM | - | Noticeable |

Impact of Coupling Conditions and Reagent Selection on Chiral Stability

Coupling Reagents and Additives:

The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. This oxazolone is prone to enolization, which leads to the loss of chirality at the α-carbon. The rate of oxazolone formation and its subsequent racemization are highly dependent on the nature of the activating group.

Carbodiimides (e.g., DIC): When used alone, carbodiimides can lead to significant racemization. However, the addition of nucleophilic additives like HOBt or HOAt intercepts the O-acylisourea intermediate to form an active ester that is more resistant to oxazolone formation. chempep.com HOAt is generally considered more effective than HOBt in suppressing racemization. peptide.com

Phosphonium and Aminium/Uronium Salts (e.g., PyBOP, HBTU, HATU): These reagents are generally more reactive than carbodiimides and can lead to faster couplings. However, their increased reactivity can also enhance the rate of racemization if not properly controlled. HATU, which is based on HOAt, is often preferred over HBTU (based on HOBt) for its ability to provide high coupling efficiency with minimal racemization. peptide.com COMU, an Oxyma-based uronium salt, has also been shown to be highly efficient while minimizing epimerization. acs.org

Influence of Base:

The base used during the coupling reaction can directly abstract the α-proton of the activated amino acid, leading to racemization. The basicity and steric hindrance of the amine play a significant role. While DIPEA is a common choice, studies have shown that for certain amino acids, other bases like 2,4,6-trimethylpyridine (B116444) (collidine) or N-methylmorpholine (NMM) may result in lower levels of racemization. researchgate.net

Temperature and Pre-activation Time:

Elevated temperatures can accelerate both the coupling reaction and the rate of racemization. Therefore, it is generally advisable to perform couplings at room temperature or below, especially for amino acids that are known to be prone to racemization. Microwave-assisted peptide synthesis, which utilizes higher temperatures to speed up reactions, requires careful optimization of conditions to maintain chiral purity. researchgate.net

Pre-activation, the period during which the carboxylic acid is allowed to react with the coupling reagent before the addition of the amine component, can also influence racemization. Prolonged pre-activation times can lead to increased formation of the racemization-prone oxazolone intermediate. nih.gov

The following table provides a comparative overview of the impact of different coupling reagents on the yield and racemization of a hindered peptide coupling, illustrating the importance of reagent selection for maintaining chiral stability.

| Coupling Reagent | Base | Yield (%) | Racemization Detected |

|---|---|---|---|

| HCTU | DIPEA | 36 | No |

| HATU | DIPEA | 78 | No |

| HATU/HOAt | DIPEA | 75 | No |

| EEDQ | - | Trace | No |

| DIC/HOAt | - | 41 | No |

| DIC/Oxyma | - | 24 | No |

Investigation of Side Reactions in Fmoc-Mediated Synthesis

Aspartimide Formation and Strategies for Mitigation

Aspartimide formation is one of the most significant side reactions in Fmoc-based solid-phase peptide synthesis (SPPS), particularly for sequences containing aspartic acid (Asp). nih.gov The reaction is initiated by the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl group of the Asp residue, leading to the formation of a five-membered succinimide (B58015) ring. This reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine). iris-biotech.de

The formed aspartimide is susceptible to nucleophilic attack by piperidine or water, which can lead to the formation of a mixture of α- and β-peptides, as well as the corresponding piperidide adducts. Furthermore, the α-carbon of the aspartimide is highly prone to epimerization, resulting in the formation of D-Asp-containing peptides. iris-biotech.de The Asp-Gly sequence is particularly susceptible to this side reaction.

Several strategies have been developed to mitigate aspartimide formation:

Modification of Deprotection Conditions: Using weaker bases for Fmoc removal, such as piperazine instead of piperidine, can reduce the rate of aspartimide formation. researchgate.net The addition of acidic additives like HOBt to the deprotection solution can also help to suppress this side reaction by protonating the backbone amide, thereby reducing its nucleophilicity. peptide.com

Use of Sterically Hindered Side-Chain Protecting Groups: The standard tert-butyl (tBu) protecting group for the Asp side chain may not always provide sufficient steric hindrance to prevent cyclization. The use of bulkier protecting groups, such as 3-methylpent-3-yl (Mpe) or 1-adamantyl, has been shown to be more effective in reducing aspartimide formation. More recently, even bulkier groups like 3-ethyl-3-pentyl (Epe) and 5-n-butyl-5-nonyl (Bno) have been introduced and have demonstrated excellent suppression of this side reaction.

The following table presents a comparison of the extent of aspartimide-related impurities with different Asp side-chain protecting groups in a model peptide.

| Asp Protecting Group | Peptide Sequence | Total Aspartimide-Related Impurities (%) | D-Asp (%) |

|---|---|---|---|

| OtBu | VKDGYI | 44.4 | 14.1 |

| OMpe | VKDGYI | 2.8 | 1.1 |

| OBno | VKDGYI | 0.7 | 0.3 |

| OtBu | VKDNYI | 14.4 | 4.5 |

| OMpe | VKDNYI | 0.5 | 0.2 |

| OBno | VKDNYI | 0.1 | 0.1 |

Diketopiperazine Formation

Diketopiperazine (DKP) formation is a common side reaction that occurs at the dipeptide stage of SPPS. It involves the intramolecular cyclization of a dipeptidyl-resin, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine. chempep.com This side reaction is particularly prevalent in Fmoc-based synthesis due to the basic conditions used for deprotection, which generate a free N-terminal amine that can act as a nucleophile. peptide.com

The propensity for DKP formation is highly sequence-dependent. Dipeptides containing proline (Pro) at either the N- or C-terminus are especially susceptible. For instance, sequences such as Pro-Pro, Ala-Pro, and Val-Pro are known to readily form DKPs. nih.gov The conformation of the dipeptide on the resin plays a crucial role; a cis-amide bond, which is more common in Pro-containing peptides, facilitates the cyclization.

Strategies to minimize DKP formation include:

Use of Sterically Hindered Resins: Resins with bulky linkers, such as the 2-chlorotrityl chloride (2-CTC) resin, can sterically hinder the approach of the N-terminal amine to the ester linkage, thereby reducing the rate of DKP formation. peptide.com

Coupling of Pre-formed Dipeptides: Instead of coupling the second amino acid to the resin-bound first amino acid, a pre-formed Fmoc-dipeptide can be coupled to the resin. This bypasses the dipeptidyl-resin stage where DKP formation occurs.

Modification of Deprotection Conditions: Using alternative Fmoc deprotection reagents can also suppress DKP formation. For example, a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF. nih.gov

The following table shows the percentage of DKP formation for a model dipeptide under different Fmoc deprotection conditions.

| Deprotection Reagent | Solvent | Total DKP Formation (%) |

|---|---|---|

| 20% Piperidine | DMF | 13.8 |

| 5% Piperidine | DMF | 12.2 |

| 20% Piperidine | Toluene | 11.7 |

| 5% Piperazine | DMF | <4 |

| 5% Piperazine | NMP | <4 |

| 2% DBU / 5% Piperazine | NMP | Significantly Reduced |

Other Undesired Chemical Transformations

In addition to aspartimide and diketopiperazine formation, several other side reactions can occur during Fmoc-mediated peptide synthesis.

3-(1-Piperidinyl)alanine Formation: This side reaction is specific to peptides containing a C-terminal cysteine (Cys). Under the basic conditions of Fmoc deprotection, a β-elimination of the protected sulfhydryl group of Cys can occur, forming a dehydroalanine (B155165) (Dha) intermediate. Piperidine can then add to this Michael acceptor to form 3-(1-piperidinyl)alanine. peptide.com

Guanidinylation: During coupling reactions with carbodiimides or uronium/aminium reagents, the free N-terminal amine of the peptide-resin can be modified by the coupling agent to form a guanidinium (B1211019) group. This side reaction can be minimized by pre-activating the Fmoc-amino acid before adding it to the resin, ensuring that no excess coupling reagent is present to react with the free amine. iris-biotech.de

N-O Acyl Shift: In peptides containing serine (Ser) or threonine (Thr), an N-to-O acyl shift can occur, particularly under acidic conditions such as the final cleavage from the resin. This involves the migration of the peptide chain from the backbone amide nitrogen to the side-chain hydroxyl group via a cyclic intermediate. This rearrangement is typically reversible under basic conditions. ub.edu

Transfer of Sulfonyl Protecting Groups: When using sulfonyl-based protecting groups for arginine (Arg), such as Pmc or Pbf, there is a risk of the protecting group migrating to the indole (B1671886) side chain of tryptophan (Trp) during the final acid-mediated cleavage. The use of appropriate scavengers in the cleavage cocktail can help to minimize this side reaction. peptide.com

Careful selection of protecting groups, coupling reagents, and reaction conditions, as well as an awareness of these potential side reactions, are all essential for the successful synthesis of high-purity peptides using Fmoc chemistry.

Advanced Applications in Drug Discovery and Biomaterials Science

Design and Synthesis of Peptide-Based Therapeutics

The development of peptide-based therapeutics offers a promising avenue for treating a wide range of diseases. Fmoc-L-valine plays a significant role in this domain by facilitating the synthesis of peptides with improved pharmacological profiles.

Strategies for Enhancing Drug Candidate Stability and Bioavailability

Peptides, while potent, often suffer from poor metabolic stability and low oral bioavailability due to enzymatic degradation and rapid clearance. This compound contributes to overcoming these limitations through several strategies. The hydrophobic nature of valine's branched side chain can enhance protein folding and stability . Furthermore, the use of unnatural L-valine derivatives or strategic incorporation of valine residues within peptide sequences can improve drug specificity and stability against proteases, thereby extending their half-life and bioavailability . This compound is also employed in the development of targeted drug delivery systems, where its properties can be leveraged to improve the efficacy and delivery of therapeutic peptides chemimpex.com.

Development of Peptide-Derived Enzyme Inhibitors

This compound serves as a key building block in the design and synthesis of peptide-derived enzyme inhibitors chemimpex.comlabmartgh.com. Valine residues are known to influence the binding affinity of peptides to target enzymes lsuhsc.edu, and their presence in specific positions can be critical for inhibitory activity. For instance, valine is a significant amino acid residue in ACE-inhibitory peptides, contributing to their interaction with the angiotensin-converting enzyme mdpi.com. Researchers utilize this compound in SPPS to construct these complex inhibitory peptides, enabling the exploration of novel therapeutic agents for various enzymatic targets.

Peptidomimetic Design and Synthesis Strategies

Peptidomimetics are compounds that mimic the biological activity of peptides but possess improved stability, bioavailability, and pharmacokinetic properties. This compound is instrumental in the synthesis of various classes of peptidomimetics.

Oligourea Peptidomimetics

Oligoureas are a class of peptidomimetics where amide bonds are replaced by urea (B33335) linkages. Fmoc-based solid-phase synthesis strategies are well-established for the preparation of oligourea peptidomimetics, utilizing Fmoc-protected amino acid derivatives as precursors nih.govacs.orggoogle.com. The incorporation of this compound, for example, allows for the synthesis of oligoureas with side chains corresponding to natural amino acids. These oligoureas often exhibit enhanced proteolytic stability compared to their peptide counterparts, making them attractive for drug development acs.org.

Triazole-Based Peptidomimetics

Triazole-containing peptidomimetics are synthesized using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction rsc.orgrsc.orgcore.ac.ukfrontiersin.orgnih.govacs.org. This compound can be modified to incorporate azide (B81097) or alkyne functionalities, serving as essential building blocks for these triazole structures rsc.orgrsc.orgfrontiersin.org. The resulting 1,2,3-triazole ring can act as a stable bioisostere for the peptide bond, offering improved metabolic stability and the ability to introduce conformational constraints frontiersin.orgnih.govacs.org. This approach is widely used to create novel drug candidates with enhanced pharmacological properties.

Conformationally Constrained Analogs and their Synthesis

Data Tables

Table 1: Key Properties of this compound

| Property | Value | Source |

| Synonyms | Fmoc-L-Val-OH | chemimpex.comguidechem.commedchemexpress.com |

| CAS Number | 68858-20-8 | chemimpex.comguidechem.com |

| Molecular Formula | C20H21NO4 | chemimpex.com |

| Molecular Weight | 339.4 g/mol | chemimpex.com |

| Purity | ≥ 99.7% (Chiral HPLC) | chemimpex.com |

| Melting Point | 144 - 154 °C | chemimpex.com |

| Appearance | White powder | chemimpex.com |

| Optical Rotation | [α]D20 -16.5 ±2 °(C=1 in DMF) | chemimpex.com |

| Solubility | Sparingly soluble in water; soluble in methanol (B129727), acetonitrile | guidechem.com |

Table 2: Applications of this compound in Peptidomimetic Synthesis

| Peptidomimetic Class | Synthesis Strategy | Role of this compound | Key Benefits |

| Oligourea Peptidomimetics | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) | Precursor for oligourea synthesis; building block | Enhanced proteolytic stability compared to peptides |

| Triazole-Based Peptidomimetics | Click Chemistry (CuAAC); SPPS | Incorporated into azide/alkyne precursors; building block | Triazole as amide bond surrogate; conformational constraint; metabolic stability |

| Conformationally Constrained Analogs | Fmoc SPPS; Cyclization strategies | Standard building block for SPPS; influences peptide conformation | Reduced flexibility; improved receptor selectivity; enhanced stability |

Analytical Methodologies and Quality Control in Research

Analytical Method Development and Validation for Research Applications

Trace Analysis in Synthetic and Biological Samples

The accurate quantification and detection of N-α-Fmoc-L-valine (Fmoc-L-valine) at trace levels are critical in various research and development contexts, particularly in peptide synthesis, pharmaceutical analysis, and biochemical research. Trace analysis involves identifying and quantifying substances present in very small amounts, often in complex matrices. For this compound, this is relevant for monitoring reaction purity, identifying low-level impurities, or quantifying its presence in biological or synthetic samples.

Analytical Methodologies for Trace Analysis

Several advanced analytical techniques are employed for the trace analysis of this compound and related amino acid derivatives, often requiring specific derivatization steps to enhance detectability and chromatographic separation.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): This is a predominant technique for trace analysis. Methods often involve derivatization of the amino group with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to form Fmoc derivatives, which are then analyzed by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) deepdyve.comnih.gov. This approach allows for highly sensitive and selective detection using Multiple Reaction Monitoring (MRM) transitions. Other HPLC methods utilize derivatization with reagents like ortho-phthalaldehyde (OPA) in conjunction with Fmoc-Cl for simultaneous analysis of primary and secondary amino acids dss.go.thlcms.cz. HPLC coupled with UV, fluorescence, or electrochemical detection can also be utilized, depending on the derivatization strategy and sensitivity requirements deepdyve.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for amino acid analysis, often requiring derivatization to render the amino acids volatile and thermally stable. While direct GC-MS of non-derivatized amino acids is possible, derivatization with agents like trimethylsilyl (B98337) (TMS) groups is common for enhanced performance nih.govhmdb.cahmdb.cacore.ac.uk. GC-MS is frequently applied to biological fluids and tissues for comprehensive metabolic profiling.

Chiral Chromatography: For ensuring the enantiomeric purity of this compound, which is crucial for its use in peptide synthesis and for avoiding chiral impurities, chiral HPLC or capillary electrophoresis (CE) methods are employed chemimpex.comlabmartgh.comresearchgate.net. These techniques can detect and quantify trace amounts of the D-enantiomer.

Research Findings and Applications in Trace Analysis

Research has established sensitive methods for quantifying Fmoc-amino acid derivatives, demonstrating their utility in complex sample analysis.

Detection Limits: Studies employing LC-ESI-MS/MS with Fmoc-Cl derivatization have reported limits of detection (LOD) as low as 1 fmol/µl for various amino acids deepdyve.comnih.gov. Another study indicated quantitation limits (LOQ) of 1 pmol for most Fmoc-amino acid derivatives, with valine having an LOQ of 2.5 pmol nih.gov. These low detection limits are essential for analyzing biological samples where analyte concentrations can be very low.

Analysis in Biological Matrices: The LC-ESI-MS/MS method using Fmoc-Cl derivatization has been successfully applied to analyze amino acid profiles in biological samples, such as single plant roots, demonstrating its capability for trace analysis in complex biological matrices deepdyve.comnih.gov.

Purity and Impurity Monitoring: this compound, as a high-purity reagent, is characterized by stringent specifications. Typical purities by HPLC are ≥98.0% or ≥99.0%, with enantiomeric purity often specified as ≤1.0% D-enantiomer or ≥99.8% L-enantiomer chemimpex.comlabmartgh.comsigmaaldrich.comthermofisher.comottokemi.com. Control of impurities, such as free amino acids (e.g., L-valine) below 0.2%, is critical for accurate downstream applications and analytical reliability sigmaaldrich.com. These high purity standards are vital when this compound is used as a reference standard or building block in trace analysis.

Table 1: Comparison of Detection Limits for Fmoc-Amino Acid Derivatives and Valine

| Analytical Technique | Derivatization Agent | Analyte/Derivative | Limit of Detection (LOD) | Reference |

| LC-ESI-MS/MS | Fmoc-Cl | Fmoc-Amino Acid Derivatives | 1 fmol/µl | deepdyve.comnih.gov |

| HPLC | Fmoc-Cl | Fmoc-Amino Acid Derivatives | 1 pmol (LOQ for Valine) | nih.gov |

| HPLC/UV-Vis | N/A | Free Amino Acids | 0.01–0.07 µg/mL | researchgate.net |

| HPLC with N-butyl nicotinic acid N-hydroxysuccinimide ester | N-butyl nicotinic acid N-hydroxysuccinimide ester | Amino Acids | 0.2–8.1 pg (injected) | researchgate.net |

Table 2: Typical Purity Specifications for this compound

| Purity Metric | Specification | Reference |

| HPLC Purity | ≥98.0% | labmartgh.comthermofisher.com |

| HPLC Purity | ≥99.0% | sigmaaldrich.comottokemi.com |

| Enantiomeric Purity | ≤1.0% D-Enantiomer | molekula.com |

| Enantiomeric Purity | ≥99.8% L-Enantiomer | sigmaaldrich.com |

| Free Amino Acid Content | ≤0.2% | sigmaaldrich.com |

| Acetate (B1210297) Content | ≤0.02% | sigmaaldrich.com |

The development and application of these sensitive analytical methodologies are indispensable for ensuring the quality and integrity of this compound used in research and for accurately characterizing its presence and behavior in various complex sample matrices.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies for Fmoc-L-Valine Derivatives

The synthesis of peptides and related molecules is continually evolving, with a significant focus on creating novel derivatives of this compound to access complex and challenging molecular architectures. Research is actively pursuing methods to generate this compound analogs that can be used to build peptides with enhanced properties or to synthesize unique molecular scaffolds.

One area of development involves the creation of N-methylated amino acids. A convenient method has been developed for synthesizing N-Fmoc-N-methyl-α-amino acids, which are valuable building blocks for N-methylated peptides. researchgate.net This methodology utilizes a benzhydryl group for temporary carboxyl protection, followed by methylation, offering an efficient route that preserves the chiral integrity of the amino acid. researchgate.net

Another frontier is the synthesis of peptides containing difficult sequences. This compound is a key starting material in strategies designed to overcome the challenges associated with synthesizing sterically hindered or aggregation-prone peptide chains. sigmaaldrich.com The O-acyl isodipeptide method is one such strategy that facilitates the synthesis of these complex sequences. sigmaaldrich.com

Furthermore, researchers are designing and synthesizing novel L-valine derivatives that incorporate other chemical moieties to create hybrid molecules with specific biological activities. For instance, new compounds have been synthesized that combine an L-valine residue with a 4-[(4-bromophenyl)sulfonyl]phenyl fragment, leading to the creation of N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles. mdpi.com These synthetic approaches expand the chemical diversity achievable from a simple amino acid precursor.

The table below summarizes some of the novel synthetic targets involving this compound derivatives.

| Derivative Class | Synthetic Goal | Key Methodological Feature |

| N-Methylated Amino Acids | Preparation of N-methylated peptides | Temporary benzhydryl protection of the carboxyl group researchgate.net |

| Difficult Sequence Peptides | Overcoming steric hindrance and aggregation | Use of O-acyl isodipeptide units sigmaaldrich.com |

| Hybrid Molecules | Creation of novel chemotypes | Combination with sulfonylphenyl fragments and subsequent cyclization reactions mdpi.com |

| Selenocysteine Derivatives | Incorporation of selenium into peptides | One-pot reduction of bis-Fmoc-L-selenocystine followed by attachment of acid-labile protecting groups nih.gov |

Exploration of Advanced Bioactive Compound Discovery through this compound Scaffolds

The intrinsic properties of L-valine, such as its hydrophobicity and defined stereochemistry, make this compound an excellent scaffold for the discovery of new bioactive compounds. Its role extends beyond being a simple building block for peptides to being a central component in the design of peptide-based therapeutics and other biologically active molecules. chemimpex.comguidechem.com

This compound is integral to the synthesis of peptide fragments derived from larger proteins that exhibit therapeutic potential. For example, peptides derived from Parasporin-2 and the spike protein of Alphacoronavirus have been synthesized using Fmoc-SPPS and have shown anticancer activity against colorectal cancer cells. nih.gov This approach allows for the identification of the smallest active regions of a protein, which can then be optimized as potential drug candidates.

In another example of bioactive compound discovery, novel L-valine derivatives bearing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety were synthesized and evaluated for their biological activities. mdpi.com The results revealed that specific derivatives, namely N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and its corresponding oxazolone (B7731731), exhibited promising potential as antimicrobial agents, particularly against Gram-positive pathogens. mdpi.com This highlights the utility of using the L-valine structure as a base for chemical diversification to identify new therapeutic leads.

The following table details examples of bioactive compounds developed using this compound scaffolds.

| Compound Class | Scaffold Origin | Target Biological Activity | Research Finding |

| Peptide Fragments | Parasporin-2, Alphacoronavirus Spike Protein | Anticancer | Peptides showed activity against SW480 and SW620 colorectal cancer cells with low toxicity to normal cells. nih.gov |

| N-Acyl-L-valine Derivatives | L-valine and 4-[(4-bromophenyl)sulfonyl]phenyl | Antimicrobial, Antioxidant | Compounds showed activity against Gram-positive bacteria, including Enterococcus faecium, and demonstrated antioxidant properties. mdpi.com |

Application of Computational Approaches in Understanding this compound Based Systems

Computational chemistry is becoming an indispensable tool in peptide science, providing insights that guide experimental design and accelerate the discovery process. For systems based on this compound, computational methods are employed to predict structure, understand interactions, and design novel sequences with desired properties.

Computational analyses are used to identify promising regions within proteins that are likely to be bioactive. For instance, computational analysis of the Parasporin-2 toxin helped identify potential interaction regions with its receptor, guiding the selection of peptide fragments for synthesis and biological testing for anticancer activity. nih.gov Molecular docking simulations are then used to predict how these peptide fragments interact with their biological targets. nih.gov

In the field of materials science, computational studies are used to understand and predict the self-assembly of peptides. The propensity of pentapeptides, including those containing valine, to form fibrillating structures has been investigated through a combination of computational screening and experimental validation. nih.gov These studies help in designing new peptide-based biomaterials.

Solid-state nuclear magnetic resonance (NMR) spectroscopy, complemented by computational studies, is used to elucidate the structure of protected amino acids and dipeptides in the solid state. Such studies on this compound and related compounds provide detailed structural information that is crucial for understanding their behavior in solid-phase synthesis.

| Computational Technique | Application Area | Specific Focus | Key Insight |

| Molecular Docking | Drug Discovery | Predicting peptide-receptor interactions | Identification of key binding regions in proteins for the design of anticancer peptides. nih.gov |

| Coarse-Grained Molecular Dynamics | Biomaterials Science | Predicting peptide self-assembly and fibrillation | Screening for peptide sequences with a high propensity to form nanostructures. nih.gov |

| Solid-State NMR Spectroscopy | Structural Biology | Determining the solid-state structure of protected amino acids | Elucidation of interatomic distances and hydrogen bonding in compounds like this compound. |

Green Chemistry and Sustainability Considerations in this compound Synthesis and Utilization

The environmental impact of chemical synthesis is a major concern, and the field of peptide synthesis is actively seeking more sustainable practices. Research related to this compound is at the forefront of developing "green" methodologies for solid-phase peptide synthesis (SPPS), focusing on reducing solvent waste and replacing hazardous chemicals.

A significant portion of the waste generated during SPPS comes from the extensive use of solvents like N,N-dimethylformamide (DMF) for washing and reaction steps. acs.orgpeptide.com A key area of green chemistry research is the replacement of these hazardous solvents with more environmentally benign alternatives. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) are being explored as greener substitutes for DMF and dichloromethane (B109758) (DCM). acs.orggreentech.fr Studies have shown that Fmoc-amino acids, including this compound, generally have good solubility in 2-MeTHF, making it a viable green solvent for SPPS. acs.org

Another major advancement is the development of protocols that reduce the number of steps and, consequently, the amount of solvent used. The "in situ Fmoc removal" strategy is a prime example. peptide.comrsc.org In this approach, the Fmoc deprotection step is carried out immediately after the coupling step in the same reaction vessel, eliminating the need for washing in between. peptide.comtandfonline.com This can lead to a solvent saving of up to 75%. peptide.comrsc.org Further optimizations of this protocol, such as using 4-methylpiperidine (B120128) for deprotection and adding 1% OxymaPure to the washing solvent, have been shown to improve efficiency and purity while saving up to 60% of the solvent. tandfonline.comresearchgate.nettandfonline.com

These green chemistry initiatives aim to make the synthesis of peptides, a process that heavily relies on building blocks like this compound, more sustainable and environmentally friendly.

| Green Chemistry Strategy | Principle | Key Improvement |

| Green Solvents | Replacing hazardous solvents with safer alternatives | Use of 2-methyltetrahydrofuran (2-MeTHF) instead of DMF and DCM. acs.org |

| In situ Fmoc Removal | Combining coupling and deprotection steps to eliminate intermediate washes | Reduces solvent consumption by up to 75%. peptide.comrsc.org |

| Optimized In situ Protocols | Refining the in situ method for higher efficiency | Use of 4-methylpiperidine and OxymaPure-containing wash solutions, saving up to 60% of solvent. tandfonline.comresearchgate.net |

| Catalytic Systems | Replacing stoichiometric reagents with catalysts in benign solvents | Development of a small molecule catalyst for peptide synthesis in acetonitrile, reducing waste. acs.org |

Q & A

Q. What is the role of Fmoc-L-valine in solid-phase peptide synthesis (SPPS)?

this compound serves as a protected amino acid building block in SPPS. The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group during peptide elongation, preventing unwanted side reactions. After coupling, the Fmoc group is removed under basic conditions (e.g., 20% piperidine in DMF) to expose the amino group for subsequent residue addition . Valine’s branched side chain (isopropyl) introduces hydrophobicity, influencing peptide folding and solubility. Standard protocols recommend dissolving this compound in DMSO (up to 250 mg/mL) for optimal coupling efficiency .

Q. How does the purity of this compound affect peptide synthesis outcomes?

Impurities (>0.1% free amino acids) can lead to truncated sequences or deletion peptides. High-purity this compound (>99.5%) is critical for minimizing side products. Analytical methods like HPLC (with UV detection at 265 nm for Fmoc absorbance) and mass spectrometry are used to verify purity. Contaminants such as residual solvents (e.g., DMF) or diastereomers may alter reaction kinetics, necessitating rigorous quality control via Certificates of Analysis (COA) .

Q. What are the solubility challenges of this compound in organic solvents?

this compound exhibits limited solubility in nonpolar solvents (e.g., dichloromethane) but dissolves readily in polar aprotic solvents like DMSO or DMF. For coupling reactions, a concentration of 0.1–0.3 M in DMF is typical. Ultrasonication may enhance dissolution. Pre-activation with carbodiimides (e.g., HBTU) and additives (e.g., HOBt) improves solubility by forming reactive esters .

Advanced Research Questions

Q. How can researchers optimize microwave-assisted synthesis protocols using this compound?

Microwave irradiation accelerates coupling and deprotection steps. For example, in gram-scale synthesis, microwave conditions (50–60°C, 30–60 seconds per cycle) reduced racemization compared to conventional heating. However, enantiomeric excess (ee) varied between 26% (Boc-protected) and 38% (Fmoc-protected) in fiscalin B synthesis, highlighting the need for temperature and solvent optimization . Methodological adjustments include using low dielectric constant solvents (e.g., DMF) and monitoring ee via chiral HPLC .

Q. What contradictions exist in reported melting points and optical rotations for this compound?

Discrepancies in melting points (143–147°C vs. 182–187°C in Fmoc-L-tyrosine) and optical rotations (-17±1° vs. -22±2° for tyrosine derivatives) may arise from polymorphic forms or residual solvents. Researchers should cross-reference batch-specific COAs and validate measurements using differential scanning calorimetry (DSC) and polarimetry. For example, this compound’s optical rotation in DMF (c = 1%) should align with literature values (-17° to -18°) .

Q. How do side-chain protecting groups influence this compound’s reactivity in convergent peptide synthesis?

Valine’s isopropyl group typically requires no side-chain protection, but orthogonal protection (e.g., trityl for glutamine) in multi-residue systems can sterically hinder coupling. Kinetic studies show that bulky residues adjacent to this compound reduce coupling efficiency by 15–20%, necessitating extended reaction times or double coupling protocols. Computational modeling (e.g., molecular dynamics) helps predict steric clashes .

Q. What analytical strategies resolve contradictions in chiral purity data for Fmoc-protected amino acids?

Conflicting ee values may stem from racemization during storage or synthesis. Advanced techniques include:

- Chiral HPLC : Use a Crownpak CR-I column with UV detection for enantiomer separation.

- Circular Dichroism (CD) : Compare CD spectra to reference standards.

- NMR with chiral solvating agents : Lanthanide shift reagents (e.g., Eu(hfc)₃) enhance diastereotopic splitting .

Methodological Considerations

- Data Validation : Cross-check melting points, optical rotations, and purity metrics against independent sources (e.g., [2] vs. [5]) to identify batch-specific anomalies.

- Contradiction Analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions, such as optimizing microwave protocols for improved ee .

- Synthesis Optimization : Use design-of-experiment (DoE) approaches to evaluate solvent, temperature, and coupling reagent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.